molecular formula C20H27N5O3 B609346 N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide CAS No. 2059892-29-2

N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide

Cat. No. B609346
CAS RN: 2059892-29-2
M. Wt: 385.468
InChI Key: QTHRXIUTSUVNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MS453 is a potent and selective SETD8 inhibitor. MS453 specifically modifies a cysteine residue near the inhibitor binding site, has an IC50 value of 804 nM, reacts with SETD8 with nearquantitative yield, and is selective for SETD8 against 28 other methyltransferases. SETD8 (also known as SET8, R-SET7, or KMT5A) is the only methyltransferase known to catalyze monomethylation of histone H4 lysine 20 (H4K20). SETD8 inhibitors could be valuable anticancer agents.

Scientific Research Applications

Chemical Synthesis and Properties

  • Enamides Preparation and Reduction : Enamides, structurally related to the queried compound, have been prepared from derivatives like 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline. These enamides exhibit interesting behaviors when reduced with hydrogen over a platinum catalyst, leading to diastereomeric mixtures (Maclean, Czarnocki, & Szarek, 1992).

  • One-Pot Synthesis : Enaminones similar to the compound of interest have been synthesized using a one-pot method. These processes showcase the versatility in creating complex structures with potential biological applications (Barakat et al., 2020).

  • Solvent-Free Synthesis : The synthesis of 3-substituted-4-arylquinoline derivatives, closely related to the structure of the queried compound, has been achieved under solvent-free conditions. This approach highlights the evolution of environmentally friendly chemical synthesis techniques (Kumar & Vijayakumar, 2018).

Pharmacological Research

  • Antitumor Activity : Research on compounds structurally related to the queried molecule has shown potential antitumor activity. For instance, certain derivatives have been evaluated for their antibacterial and anticancer properties, demonstrating significant effectiveness against certain cancer cell lines (Bondock & Gieman, 2015).

  • Topoisomerase I-Targeting Activity : Compounds with a structural framework similar to the queried enamide have been identified as potent topoisomerase I-targeting agents with significant cytotoxic activity, important for cancer treatment research (Ruchelman et al., 2004).

properties

CAS RN

2059892-29-2

Product Name

N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide

Molecular Formula

C20H27N5O3

Molecular Weight

385.468

IUPAC Name

N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide

InChI

InChI=1S/C20H27N5O3/c1-4-18(26)21-8-7-9-22-19-14-12-16(27-2)17(28-3)13-15(14)23-20(24-19)25-10-5-6-11-25/h4,12-13H,1,5-11H2,2-3H3,(H,21,26)(H,22,23,24)

InChI Key

QTHRXIUTSUVNPH-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCNC(=O)C=C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MS453;  MS-453;  MS 453.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide
Reactant of Route 2
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N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide
Reactant of Route 3
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide
Reactant of Route 4
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide
Reactant of Route 5
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide
Reactant of Route 6
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide

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